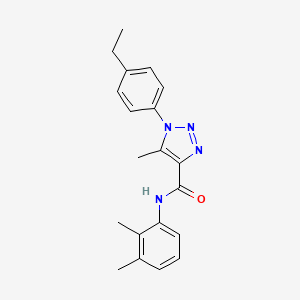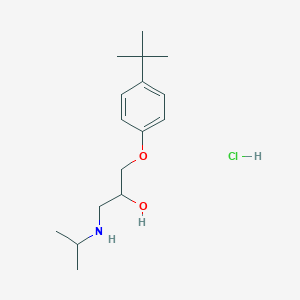![molecular formula C16H16N4O B2706787 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea CAS No. 1396847-48-5](/img/structure/B2706787.png)
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea” is likely to be an organic compound given its structure. It contains a pyrazolo[1,5-a]pyridine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazolyl-Substituted Pyridinium and Guanidinium Salts : A protocol for synthesizing pyrazolyl-substituted pyridinium or guanidinium triflate salts from pyridone and urea derivatives has been developed. This method provides a new, efficient, and highly functional-group-compatible approach, yielding desired products in high yields. The reaction products were characterized by various spectroscopic methods and X-ray crystallography analysis (Echterhoff et al., 2014).
- Crystal Structure of Azimsulfuron : The crystal structure of azimsulfuron, a structurally related compound, has been analyzed, revealing significant insights into its molecular arrangement and hydrogen bonding patterns, contributing to a deeper understanding of such compounds' structural properties (Jeon et al., 2015).
Biomedical Applications
- Antimicrobial Agents : A series of substituted quinazolines, including urea/thiourea derivatives, demonstrated broad-spectrum antimicrobial activity against various microorganisms. These findings indicate the potential of urea derivatives in developing new antimicrobial agents (Buha et al., 2012).
- Anticancer Agents : The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been carried out, showing significant antiproliferative effects against various cancer cell lines. These compounds represent a promising class of anticancer agents, with some showing potency comparable to known inhibitors (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-6-2-3-7-14(12)19-16(21)17-10-13-11-18-20-9-5-4-8-15(13)20/h2-9,11H,10H2,1H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHOCKRYIZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)



![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)

![N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2706717.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)
![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)
methanone](/img/structure/B2706725.png)
![3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2706726.png)
